

Structure and bonding of 2-Acetyl-4-methylthiophene

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Compound Name: 2-Acetyl-4-methylthiophene

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An In-depth Technical Guide to the Structure and Bonding of **2-Acetyl-4-methylthiophene**

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry, recognized for their bioisosteric properties and capacity to interact with diverse biological targets.^[1] This guide provides a comprehensive analysis of the structure and bonding of a specific derivative, **2-Acetyl-4-methylthiophene** (CAS No. 13679-73-7). We will deconstruct the molecule's architecture using a multi-technique spectroscopic approach, grounded in the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance. The discussion emphasizes the causal relationships between molecular structure, substituent effects, and the resulting spectroscopic signatures. This document serves as a foundational reference for professionals engaged in the synthesis, characterization, and application of substituted thiophenes in drug discovery and materials science.

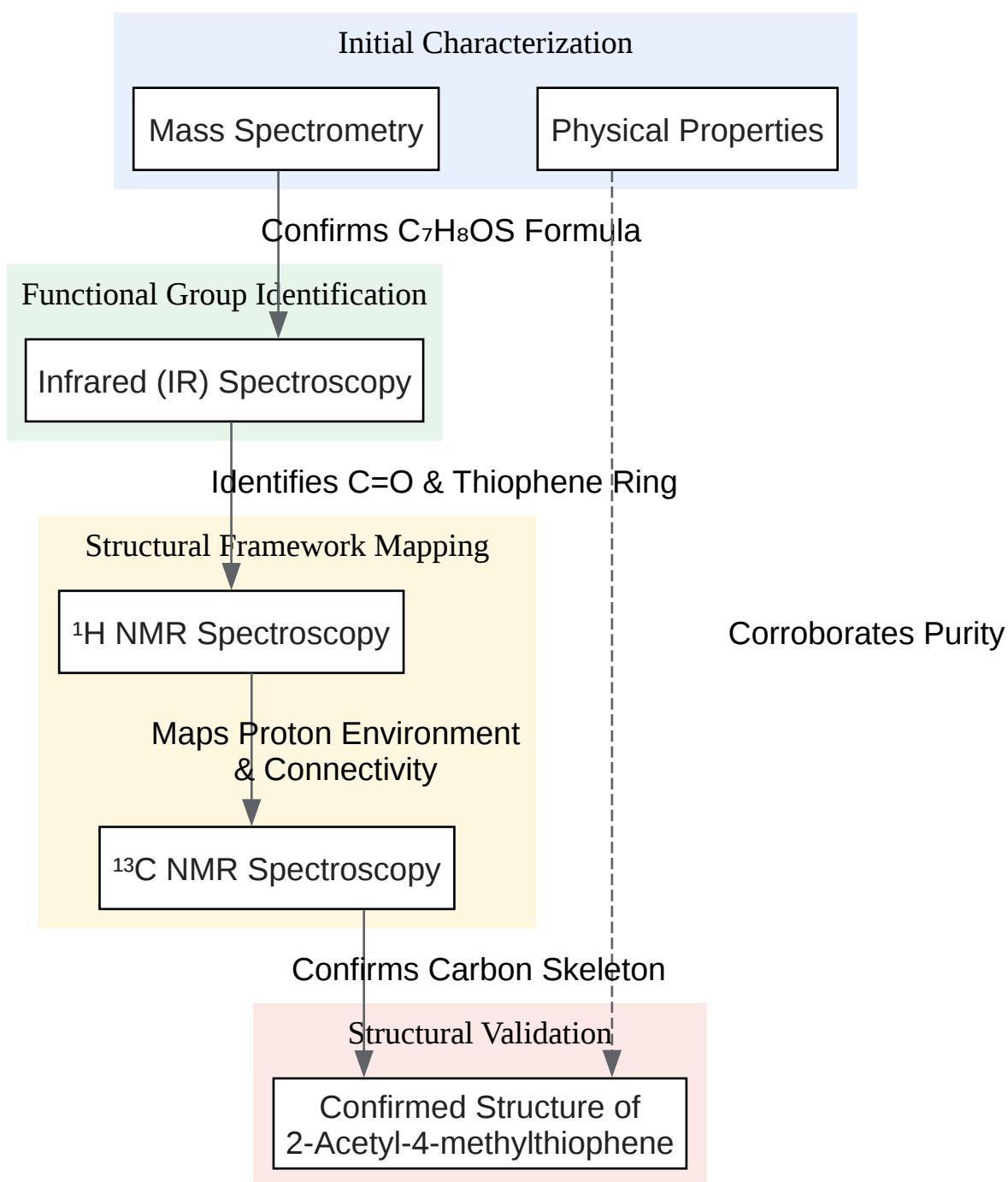
Introduction: The Significance of Substituted Thiophenes

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the development of novel therapeutics and organic materials.^{[1][2]} Its derivatives are integral to numerous FDA-approved drugs, where the thiophene ring modulates physicochemical properties such as solubility and receptor binding affinity.^[1] The molecule under investigation, **2-Acetyl-4-methylthiophene**, combines the thiophene core with two key substituents: an

electron-withdrawing acetyl group at the C2 position and an electron-donating methyl group at the C4 position. This substitution pattern creates a unique electronic environment that dictates its chemical reactivity and provides distinct handles for further functionalization. Understanding the precise structure and nature of the bonding within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Blueprint: Elucidation Workflow

The definitive characterization of a molecule like **2-Acetyl-4-methylthiophene** is not a monolithic process but a systematic workflow. Each analytical technique provides a unique piece of the structural puzzle. The logical flow, from establishing the molecular formula to mapping the complete atomic connectivity, is crucial for unambiguous structure validation.

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Caption: Workflow for the structural elucidation of **2-Acetyl-4-methylthiophene**.

Foundational Analysis: Mass and Physical Properties

The first step in characterization is to confirm the molecular formula and assess the compound's basic physical state.

3.1. Mass Spectrometry Mass spectrometry (MS) provides the most direct evidence for the molecule's mass and, by extension, its elemental composition. For **2-Acetyl-4-methylthiophene**, the empirical formula is C₇H₈OS.[\[3\]](#)

- **Molecular Ion Peak (M⁺)**: Electron Ionization Mass Spectrometry (EI-MS) reveals a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 140.[\[4\]](#)[\[5\]](#) High-resolution mass spectrometry (HRMS) can confirm the exact mass at 140.0296 g/mol, consistent with the C₇H₈OS formula.[\[4\]](#)[\[5\]](#)
- **Key Fragmentation**: A prominent fragment is typically observed at m/z 125, corresponding to the loss of the methyl radical (•CH₃) from the acetyl group, forming a stable thietyl-acylium ion. Another significant peak at m/z 43 represents the acetyl cation ([CH₃CO]⁺).

3.2. Physical Properties The macroscopic properties of the compound provide initial indicators of purity and are essential for handling and experimental design.

Property	Value	Source
Molecular Formula	C ₇ H ₈ OS	[3] [6]
Molecular Weight	140.20 g/mol	[3] [7]
Appearance	Colorless or slightly yellow liquid	[8]
Boiling Point	108-109 °C	[8] [9]
Density	~1.224 g/mL at 25 °C	[8] [9]
Refractive Index	~1.560 at 20 °C	[9]

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. The choice of Attenuated Total Reflectance (ATR) for IR is a common, field-proven technique that requires minimal sample preparation.

Experimental Protocol: ATR-IR Spectroscopy

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty crystal. This is critical to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Place a single drop of the neat **2-Acetyl-4-methylthiophene** liquid sample directly onto the ATR crystal.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} to achieve a high signal-to-noise ratio.
- The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Interpretation of Key IR Bands The IR spectrum of **2-Acetyl-4-methylthiophene** is dominated by features of the acetyl group and the substituted thiophene ring.[4]

Frequency Range (cm ⁻¹)	Intensity	Assignment	Rationale
~3100-3000	Medium-Weak	C-H stretch (aromatic)	Characteristic of sp ² C-H bonds in the thiophene ring.
~2950-2850	Medium-Weak	C-H stretch (aliphatic)	Arises from the methyl groups.
~1665	Strong	C=O stretch (ketone)	This is the most intense and diagnostic peak. Its frequency is lower than a simple aliphatic ketone (~1715 cm ⁻¹) due to conjugation with the electron-rich thiophene ring, which imparts partial single-bond character to the C=O bond.
~1520-1400	Medium-Strong	C=C stretch (aromatic)	Multiple bands corresponding to the stretching vibrations within the thiophene ring.
~850-700	Strong	C-H out-of-plane bend	The specific frequency in this region can be diagnostic of the substitution pattern on the thiophene ring.

Nuclear Magnetic Resonance: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Caption: Structure and atom numbering for **2-Acetyl-4-methylthiophene**.

5.1. ^1H NMR Spectroscopy Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Atom #	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
H^{11}	-7.5-7.6	d	-1.5	H-5	Located at the C5 position, this proton is deshielded by the adjacent sulfur and the electron-withdrawing acetyl group. It appears as a doublet due to coupling with H^8 .
H^8	-7.1-7.2	d	-1.5	H-3	Located at the C3 position, this proton is less deshielded than H-5. It appears as a doublet due to coupling with H^{11} . The small J value is characteristic of a four-

Atom #	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
					bond coupling across the sulfur atom in some thiophene systems, or in this case, a meta-like coupling.
H ¹⁰	-2.5	s	-	-C(=O)CH ₃	The three protons of the acetyl methyl group are equivalent and show no coupling, resulting in a sharp singlet. Its chemical shift is typical for a methyl ketone.

| H¹ | ~2.3 | s | - | Ring -CH₃ | The three protons of the ring methyl group are equivalent and appear as a singlet. They are slightly shielded relative to the acetyl methyl protons. |

5.2. ¹³C NMR Spectroscopy Carbon NMR provides a map of the carbon skeleton. With seven carbon atoms, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Atom #	Chemical Shift (δ , ppm)	Assignment	Rationale
C ⁶	~190	C=O	The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of ketones.
C ²	~144	C-2	The carbon atom attached to the acetyl group is significantly deshielded due to the electron-withdrawing effect of the ketone.
C ⁴	~142	C-4	The carbon atom attached to the methyl group.
C ⁵	~133	C-5	Aromatic CH carbon.
C ³	~129	C-3	Aromatic CH carbon.
C ¹⁰	~27	-C(=O)CH ₃	The acetyl methyl carbon.

| C¹ | ~16 | Ring -CH₃ | The ring methyl carbon, typically appearing furthest upfield. |

Bonding and Electronic Structure

The properties of **2-Acetyl-4-methylthiophene** are fundamentally governed by the aromaticity of the thiophene ring and the electronic influence of its substituents.

- Aromaticity: The thiophene ring is an electron-rich aromatic system.[\[10\]](#) It possesses six π -electrons (four from the two C=C bonds and two from a lone pair on the sulfur atom)

delocalized over the five-membered ring, fulfilling Hückel's rule ($4n+2 \pi$ electrons, where $n=1$). This delocalization is responsible for its planarity and relative stability.

- **Substituent Effects:** The electronic nature of the ring is perturbed by the substituents.
 - **Methyl Group (-CH₃):** At the C4 position, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect, slightly increasing the electron density of the ring.
 - **Acetyl Group (-COCH₃):** At the C2 position, the acetyl group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It pulls electron density out of the thiophene ring.
- **Intramolecular Interactions:** The interplay between the EDG and EWG across the aromatic ring creates a polarized molecule. This electronic push-pull system influences the bond lengths, charge distribution, and chemical reactivity. For example, the presence of the acetyl group deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene, and it directs incoming electrophiles primarily to the C5 position.[\[10\]](#)

Conclusion

The structure of **2-Acetyl-4-methylthiophene** has been unambiguously established through the logical application of modern spectroscopic techniques. Mass spectrometry confirms its molecular formula, C₇H₈OS, while IR spectroscopy identifies the key carbonyl and thiophene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, respectively, confirming the precise placement of the acetyl and methyl substituents at the C2 and C4 positions. The bonding is characterized by an aromatic thiophene core whose electronic properties are significantly modulated by the opposing electronic effects of the attached functional groups. This comprehensive structural and electronic understanding is indispensable for the rational design and synthesis of more complex thiophene-based molecules for pharmaceutical and materials science applications.

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